molecular formula C17H17NO2 B14722196 1-Hydroxy-2,6-diphenylpiperidin-4-one CAS No. 10604-77-0

1-Hydroxy-2,6-diphenylpiperidin-4-one

Cat. No.: B14722196
CAS No.: 10604-77-0
M. Wt: 267.32 g/mol
InChI Key: GIJVYQHWKBLXDL-UHFFFAOYSA-N
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Description

1-Hydroxy-2,6-diphenylpiperidin-4-one is an organic compound with the molecular formula C₁₇H₁₇NO₂ It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,6-diphenylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of aromatic aldehydes with acetone in the presence of ammonium acetate. This reaction typically proceeds under reflux conditions, leading to the formation of the piperidinone ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,6-diphenylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl₂) or alkyl halides.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Hydroxy-2,6-diphenylpiperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,6-diphenylpiperidin-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to target proteins, altering their structure and function .

Comparison with Similar Compounds

1-Hydroxy-2,6-diphenylpiperidin-4-one can be compared with other similar compounds, such as:

    2,6-Diphenylpiperidin-4-one: Lacks the hydroxyl group, leading to different chemical reactivity and biological activity.

    3-Methyl-2,6-diphenylpiperidin-4-one: Contains a methyl group, which can influence its physical and chemical properties.

    1- (2-Furylmethyl)piperidin-4-one:

Properties

CAS No.

10604-77-0

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

1-hydroxy-2,6-diphenylpiperidin-4-one

InChI

InChI=1S/C17H17NO2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-10,16-17,20H,11-12H2

InChI Key

GIJVYQHWKBLXDL-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(CC1=O)C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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